

# Technical Support Center: BACE1 Inhibitor LY3202626 and Liver Toxicity Assessment

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## Compound of Interest

Compound Name: LY3202626

Cat. No.: B608741

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding liver toxicity concerns associated with the BACE1 inhibitor **LY3202626** and related compounds.

## Frequently Asked Questions (FAQs)

Q1: Why is there a concern about liver toxicity with BACE1 inhibitors?

A1: Several early-generation BACE1 inhibitors were discontinued during clinical trials due to observations of elevated liver enzymes in participants, indicating potential drug-induced liver injury (DILI). For instance, the development of LY2886721, a predecessor to **LY3202626**, was halted in Phase II because of abnormal liver enzyme elevations.<sup>[1][2]</sup> Similarly, the development of atabecestat and JNJ-54861911 was also stopped due to liver safety concerns. This history has led to increased scrutiny of the hepatic safety profile of all BACE1 inhibitors.

Q2: How was **LY3202626** designed to address these liver toxicity concerns?

A2: **LY3202626** was developed as a highly potent, central nervous system (CNS)-penetrant BACE1 inhibitor that could be administered at lower doses.<sup>[2][3]</sup> The rationale behind this strategy is that idiosyncratic drug-induced liver injury may be associated with the overall drug dose.<sup>[3]</sup> By achieving therapeutic efficacy at a lower concentration, the risk of off-target effects and dose-dependent toxicity could potentially be minimized.

Q3: What is the proposed mechanism for BACE1 inhibitor-induced liver toxicity?

A3: A leading hypothesis suggests that liver toxicity may not be a direct result of on-target BACE1 inhibition in the brain, but rather an "off-site" effect in the liver. BACE1 is known to cleave  $\beta$ -galactoside  $\alpha$ -2,6-sialyltransferase I (ST6Gal I), an enzyme present in the Golgi apparatus of hepatocytes.[4] Inhibition of BACE1 in the liver could disrupt the normal processing and secretion of ST6Gal I, which plays a role in the sialylation of glycoproteins.[4] This disruption may lead to cellular stress and, ultimately, hepatotoxicity.

Q4: What clinical data is available regarding the liver safety profile of **LY3202626**?

A4: In a Phase I clinical trial (NCT02323334), **LY3202626** was reported to be well-tolerated in healthy subjects.[5] A subsequent Phase II study (NAVIGATE-AD) also indicated that **LY3202626** was generally well-tolerated.[6] A publication on the robust pharmacodynamic effect of **LY3202626** provided specific liver safety data from the Phase I study, showing no evidence of hepatotoxicity or elevations in liver function tests that would meet the criteria for Hy's Law.[3]

## Quantitative Data Summary

The following tables summarize key in vitro potency data for **LY3202626** and clinical liver safety data from a Phase I study.

Table 1: In Vitro Potency and Selectivity of **LY3202626**[3]

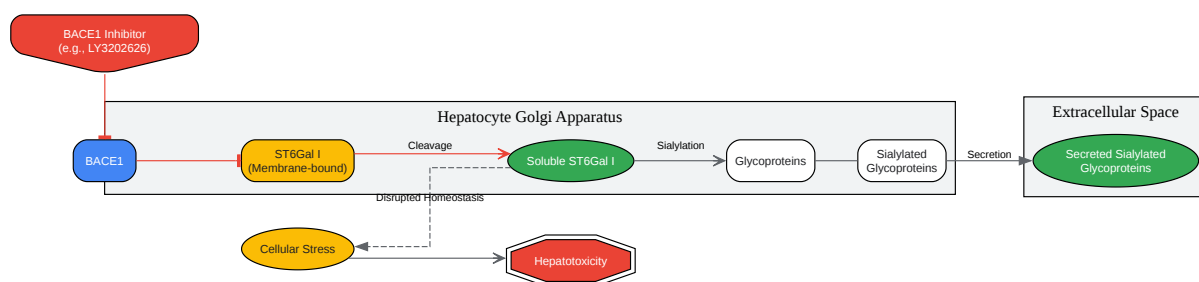
Target Enzyme	IC <sub>50</sub> (nM)
Human BACE1	0.615 ± 0.101
Human BACE2	0.871 ± 0.241
Cathepsin D	> 14,000
Pepsin	> 14,000
Renin	> 14,000

Table 2: Liver Safety Data from Phase I Study of **LY3202626** (Multiple-Ascending Dose)[3]

Analyte (Unit)	Placebo (Mean ± SD)	LY3202626 6 mg (Mean ± SD)	LY3202626 14 mg (Mean ± SD)	LY3202626 30 mg (Mean ± SD)
Day 2				
ALT (U/L)	22.9 ± 9.7	21.9 ± 10.3	20.3 ± 6.9	23.6 ± 10.2
AST (U/L)	23.3 ± 5.5	22.9 ± 5.9	22.6 ± 5.0	23.9 ± 5.7
GGT (U/L)	22.1 ± 10.1	18.9 ± 5.9	19.9 ± 8.4	19.9 ± 7.9
Total Bilirubin (μmol/L)	9.2 ± 3.4	8.7 ± 2.9	8.4 ± 2.2	9.2 ± 3.1
Day 14				
ALT (U/L)	24.1 ± 9.2	20.4 ± 9.9	19.6 ± 7.2	22.9 ± 10.0
AST (U/L)	24.3 ± 5.1	22.4 ± 5.8	21.9 ± 4.9	23.4 ± 5.6
GGT (U/L)	22.4 ± 10.2	18.6 ± 5.8	19.6 ± 8.3	19.4 ± 7.8
Total Bilirubin (μmol/L)	9.1 ± 3.3	8.5 ± 2.8	8.2 ± 2.1	9.0 ± 3.0

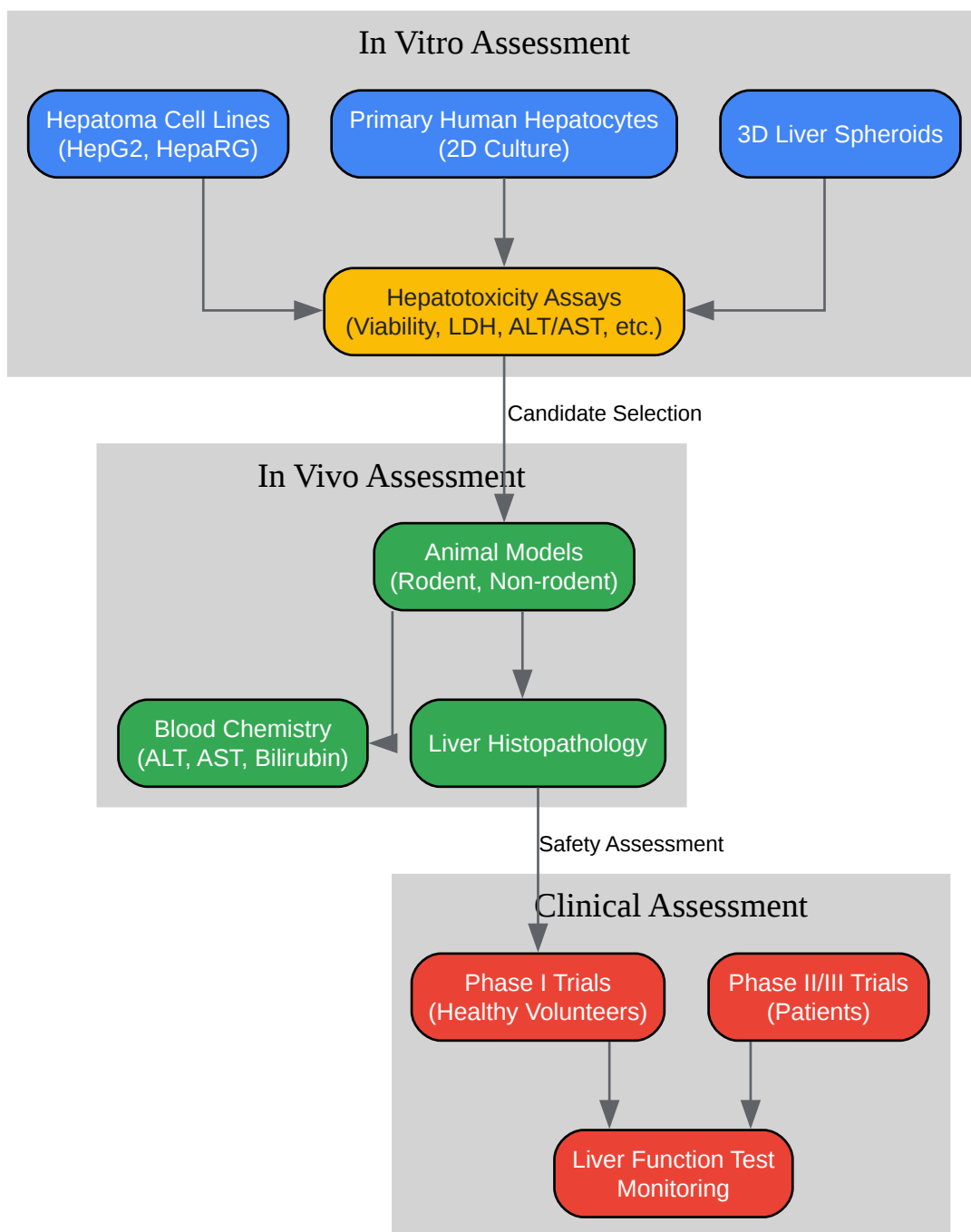
Data represents values at Day 2 and Day 14 of treatment. No statistically significant differences were observed between **LY3202626**-treated groups and placebo.

## Visualizations



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Caption: Proposed pathway of BACE1 inhibitor-mediated hepatotoxicity.



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